molecular formula C5H12N2 B13781673 Propionaldehyde dimethylhydrazone CAS No. 7422-93-7

Propionaldehyde dimethylhydrazone

Cat. No.: B13781673
CAS No.: 7422-93-7
M. Wt: 100.16 g/mol
InChI Key: FWXVUFLNENPJHD-AATRIKPKSA-N
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Description

Propionaldehyde dimethylhydrazone is an organic compound with the molecular formula C5H12N2 It is a derivative of propionaldehyde, where the aldehyde group is replaced by a dimethylhydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionaldehyde dimethylhydrazone can be synthesized through the reaction of propionaldehyde with dimethylhydrazine. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The general reaction is as follows:

CH3CH2CHO+(CH3)2NNH2CH3CH2CH=N-N(CH3)2\text{CH}_3\text{CH}_2\text{CHO} + \text{(CH}_3\text{)}_2\text{NNH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH=N-N(CH}_3\text{)}_2 CH3​CH2​CHO+(CH3​)2​NNH2​→CH3​CH2​CH=N-N(CH3​)2​

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Propionaldehyde dimethylhydrazone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazone group can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Propionaldehyde dimethylhydrazone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

    Biology: The compound can be used in biochemical assays to study enzyme activity and other biological processes.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which propionaldehyde dimethylhydrazone exerts its effects involves the formation of a hydrazone linkage, which can interact with various molecular targets. The compound can undergo hydrolysis or transimination, leading to the release of the active hydrazone group. This group can then participate in further chemical reactions, affecting molecular pathways and targets.

Comparison with Similar Compounds

Similar Compounds

  • Acetaldehyde dimethylhydrazone
  • Phenylacetaldehyde dimethylhydrazone
  • Trimethylsilylacetaldehyde dimethylhydrazone

Comparison

Propionaldehyde dimethylhydrazone is unique due to its specific structure and reactivity. Compared to acetaldehyde dimethylhydrazone, it has an additional carbon atom, which can influence its reactivity and the types of reactions it undergoes. Phenylacetaldehyde dimethylhydrazone has a phenyl group, which can introduce aromaticity and affect its chemical behavior. Trimethylsilylacetaldehyde dimethylhydrazone contains a trimethylsilyl group, which can provide steric hindrance and affect its reactivity.

Properties

7422-93-7

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

N-methyl-N-[(E)-propylideneamino]methanamine

InChI

InChI=1S/C5H12N2/c1-4-5-6-7(2)3/h5H,4H2,1-3H3/b6-5+

InChI Key

FWXVUFLNENPJHD-AATRIKPKSA-N

Isomeric SMILES

CC/C=N/N(C)C

Canonical SMILES

CCC=NN(C)C

Origin of Product

United States

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